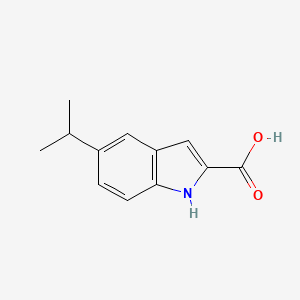

5-isopropyl-1H-indole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-isopropyl-1H-indole-2-carboxylic acid" is not directly mentioned in the provided papers, but the papers do discuss related indole derivatives which can provide insight into the chemical behavior and properties of indole compounds. Indoles are a significant class of heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. They are known for their presence in natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1H-indole-3-carboxylic acid pyridine-3-ylamides, as mentioned in the first paper, involves the formation of amide bonds and shows high affinity for the 5-HT2C receptor, indicating a potential for therapeutic applications . Another example is the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives, which were synthesized through electrophilic substitution and cyclization reactions, specifically the Japp-Klingemann and Fischer indole cyclization reactions . These methods highlight the versatility and complexity of synthesizing indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives can significantly influence their chemical properties and biological activities. The title compound from the third paper, "3-Carboxymethyl-1H-indole-4-carboxylic acid," exhibits a dihedral angle between the carboxyl group and the indole ring system, which affects the molecule's overall conformation and potential for intermolecular interactions . This structural information is crucial for understanding how indole derivatives interact with biological targets.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, which are essential for their functionalization and application in drug design. The papers provided do not detail specific reactions for "5-isopropyl-1H-indole-2-carboxylic acid," but the synthesis methods mentioned involve electrophilic substitution and cyclization reactions, which are common in the modification of indole rings . These reactions are fundamental in the synthesis of indole-based compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the presence of substituents on the indole ring can affect the compound's solubility, stability, and reactivity. The crystal structure of "3-Carboxymethyl-1H-indole-4-carboxylic acid" shows that hydrogen bonding plays a significant role in the solid-state, forming sheets in the crystal lattice . These properties are important for the compound's behavior in biological systems and its formulation in pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

7. Synthesis of Indolyl-quinolines

- Application Summary : Indole-5-carboxylic acid is used as a reactant for the preparation of indolyl-quinolines via a metal- and solvent-free autoxidative coupling reaction .

8. Preparation of Anthranilic Acids

- Application Summary : Indole-5-carboxylic acid is used as a reactant for the preparation of anthranilic acids using bromamine-B oxidant and palladium chloride catalyst .

9. Synthesis of Indirubin Derivatives

- Application Summary : Indole-5-carboxylic acid is used as a reactant for the synthesis of indirubin derivatives .

10. Antiviral Activity

- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Safety And Hazards

Zukünftige Richtungen

Indole derivatives, including 5-isopropyl-1H-indole-2-carboxylic acid, have diverse biological activities and immense potential for further exploration for newer therapeutic possibilities . Their broad-spectrum biological activities have sparked interest among researchers to synthesize a variety of indole derivatives .

Eigenschaften

IUPAC Name |

5-propan-2-yl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7(2)8-3-4-10-9(5-8)6-11(13-10)12(14)15/h3-7,13H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOMWKBVELXWCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407671 |

Source

|

| Record name | 5-isopropyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-isopropyl-1H-indole-2-carboxylic acid | |

CAS RN |

383132-39-6 |

Source

|

| Record name | 5-isopropyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)